Scopolamine(1+)

Description

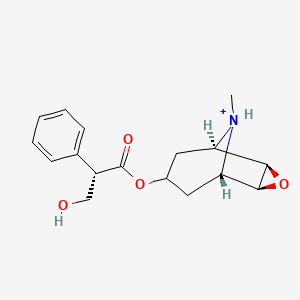

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H22NO4+ |

|---|---|

Molecular Weight |

304.4 g/mol |

IUPAC Name |

[(1S,2S,4R,5R)-9-methyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate |

InChI |

InChI=1S/C17H21NO4/c1-18-13-7-11(8-14(18)16-15(13)22-16)21-17(20)12(9-19)10-5-3-2-4-6-10/h2-6,11-16,19H,7-9H2,1H3/p+1/t11?,12-,13-,14+,15-,16+/m1/s1 |

InChI Key |

STECJAGHUSJQJN-USLFZFAMSA-O |

Isomeric SMILES |

C[NH+]1[C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)[C@H](CO)C4=CC=CC=C4 |

Canonical SMILES |

C[NH+]1C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4 |

Origin of Product |

United States |

Chemical Synthesis and Derivatization of Scopolamine

Comprehensive Overview of Total Synthesis Methodologies for Scopolamine (B1681570)

The total synthesis of scopolamine presents challenges due to its complex stereochemistry. researchgate.net While possible, chemical synthesis has historically been less economically competitive compared to plant extraction. researchgate.net Nevertheless, research continues to develop efficient synthetic routes.

Development of Novel Synthetic Routes and Strategies

Novel synthetic pathways for scopolamine production are being developed, aiming for improved efficiency and scalability. One approach involves the synthesis of 6,7-dehydrotropinone, a key intermediate, through methods like [4+3] cyclization and Barton deoxygenation reactions. benthamdirect.comeurekaselect.com These routes show promise with mild reaction conditions and moderate yields. benthamdirect.comeurekaselect.com Another novel synthetic pathway utilizes inexpensive materials and has reportedly achieved high yields in a short number of steps, with the potential for indefinite scale-up. swri.org This method constructs the 8-azabicyclo[3.2.1]octane core via aziridination of a cycloheptadiene intermediate, followed by vinyl aziridine (B145994) rearrangement. acs.org

Biomimetic Approaches in Scopolamine Synthesis

Biomimetic synthesis aims to replicate natural biosynthetic pathways in a laboratory setting. The classic synthesis of the tropane (B1204802) core, tropinone (B130398), by Sir Robert Robinson in 1917 is considered a biomimetic approach. rsc.orgbris.ac.ukimperial.ac.uk This work established a foundation for understanding how the tropane ring system is assembled both in vitro and in vivo. rsc.org While the complete biosynthetic route of scopolamine in plants was clarified more recently, biomimetic strategies continue to inform synthetic efforts. rsc.org

Chiral Synthesis and Enantiomeric Control of Scopolamine

Scopolamine possesses levorotatory optical activity, and its chiral center at the 3' position is susceptible to racemization. acs.orgptfarm.pl Achieving and maintaining the correct stereochemistry is crucial for its pharmacological activity. mdpi.com Traditional synthesis often yields racemic mixtures, requiring costly and technically challenging chiral resolution methods like chiral column chromatography or the use of chiral reagents to obtain the desired single configuration. google.com Research into chiral synthesis focuses on developing enantioselective routes to directly produce the desired stereoisomer, thereby avoiding or simplifying the resolution step.

Synthesis and Characterization of Scopolamine Derivatives and Analogs

Molecular modification of scopolamine has led to the development of various derivatives and analogs with altered pharmacological profiles or improved properties. mdpi.comacs.org These modifications often focus on the tropane core or the tropic acid moiety. acs.orgtubitak.gov.tr

Rational Design and Synthetic Pathways for Scopolamine Analogs

Rational design of scopolamine analogs is guided by structure-activity relationship (SAR) studies. acs.orgtubitak.gov.tr For instance, the epoxide bridge at the 6,7-position of scopolamine is considered an indispensable structural motif for central effects. acs.org Modifications are often made to the tropic acid portion or the nitrogen atom of the tropane ring. acs.orgtubitak.gov.tr Synthetic pathways for analogs involve reactions such as ester exchange reactions with scopine (B3395896) to assemble the final compounds. acs.org Other strategies include reacting intermediates with various reagents to introduce different substituents. acs.org

Structural Modifications and Derivatization Strategies

Structural modifications and derivatization strategies aim to explore the impact of changes on the molecule's activity and properties. Common strategies include modifications to the aromatic ring of the tropic acid moiety, alterations to the hydroxyl group, and changes to the nitrogen atom. acs.orgtubitak.gov.tr For example, substitution of a sulfonic acid group on the aromatic ring has been shown to enhance activity against certain enzymes. tubitak.gov.tr Derivatization can also involve the formation of quaternary ammonium (B1175870) compounds, such as in the case of N-butylscopolamine (Buscopan), which is a semi-synthetic derivative of scopolamine. wikipedia.orgresearchgate.netresearchgate.net Electrochemical N-demethylation of tropane alkaloids, including scopolamine, is another strategy used to synthesize valuable precursors for pharmaceutical products. rsc.org Characterization of these derivatives is typically performed using spectroscopic methods like 1H-NMR, FTIR, and elemental analysis. tubitak.gov.trmdpi.com High-performance liquid chromatography (HPLC) is also used to analyze scopolamine and its related substances, allowing for the separation and characterization of derivatives based on their retention behavior and lipophilicity. akjournals.comresearchgate.net

Spectroscopic Identification of Synthesized Scopolamine Derivatives

Spectroscopic techniques are crucial for the identification and characterization of synthesized scopolamine derivatives. Proton Nuclear Magnetic Resonance (¹H-NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are commonly employed methods tubitak.gov.trmdpi.com. Elemental analysis is also used to confirm the composition of the synthesized compounds mdpi.com.

For instance, in the synthesis of scopolamine derivatives, ¹H-NMR spectroscopy can reveal characteristic signals corresponding to the protons in the tropane core and the tropic acid part of the molecule, as well as any modifications introduced during derivatization tubitak.gov.tr. Changes in chemical shifts and coupling patterns provide information about the structure. FTIR spectroscopy can identify functional groups present in the molecule, such as hydroxyl, carbonyl, and epoxy groups, and detect changes in vibrational modes upon derivatization mdpi.comresearchgate.net. Mass spectrometry (MS), particularly techniques like electrospray ionization ion trap mass spectrometry (ESI-MS), is a complementary technique used to confirm the molecular weight and fragmentation pattern of scopolamine and its derivatives, aiding in structural elucidation nih.govdtic.mil.

Specific examples of spectroscopic findings in the identification of scopolamine derivatives include the downfield shifting of the N-methyl protons in the ¹H-NMR spectrum upon N-oxidation to form scopolamine N-oxide tubitak.gov.tr. The breakdown of the ester linkage, leading to scopoline (B1219716), can be confirmed by the absence of signals related to the aromatic ring in the ¹H-NMR and the absence of carbonyl stretching in the IR spectrum, along with a characteristic peak in the EI spectrum corresponding to the scopoline fragment tubitak.gov.tr.

Structure-Activity Relationship (SAR) Studies of Scopolamine and its Analogs

Structure-Activity Relationship (SAR) studies aim to understand how modifications to the chemical structure of scopolamine affect its biological activity, particularly its affinity and efficacy at muscarinic acetylcholine (B1216132) receptors. These studies are essential for the rational design of novel compounds with improved properties or selectivity.

Elucidation of Structural Motifs Critical for Activity

SAR studies on anticholinergic agents, including scopolamine and related tropane alkaloids, have identified key structural features critical for their activity. The tropane ring system, containing a nitrogen atom, and the ester linkage to a substituted phenylacetic acid moiety (tropic acid in the case of scopolamine) are fundamental for binding to muscarinic receptors gpatindia.comnih.gov.

The distance between the ring-substituted carbons is also considered important for maximum potency gpatindia.com. Modifications to the nitrogen atom in the tropane ring, such as quaternization, significantly impact the compound's ability to cross the blood-brain barrier and its receptor selectivity wikipedia.orgmdwiki.orgtubitak.gov.tr.

Impact of Derivatization on Molecular Interactions

Derivatization of scopolamine can alter its molecular interactions with muscarinic receptors and other biological targets, thereby influencing its pharmacological profile. Modifications can affect binding affinity, receptor subtype selectivity, and pharmacokinetic properties.

For example, quaternization of the nitrogen atom, as in hyoscine butylbromide, results in a permanently charged molecule that has limited ability to cross lipid membranes, including the blood-brain barrier wikipedia.orgmdwiki.org. This leads to a reduction in central nervous system effects and a more peripheral action, primarily on smooth muscles wikipedia.orgmdwiki.orgnih.gov.

Studies on scopolamine derivatives have shown that modifications can impact enzyme inhibitory potential. For instance, scopolamine N-oxide and scopolamine sulfonic acid have demonstrated higher acetylcholine esterase (AChE) inhibitory activity compared to scopolamine itself tubitak.gov.tr. This suggests that these modifications can influence interactions with enzymes involved in neurotransmitter metabolism.

Molecular docking and binding affinity studies are often used in conjunction with SAR to understand the nature of interactions between scopolamine derivatives and their target proteins, such as mAChRs or enzymes mdpi.com. These studies can provide insights into the specific amino acid residues involved in binding and the types of interactions (e.g., hydrogen bonding, hydrophobic interactions, electrostatic interactions) that contribute to the observed activity.

Chemical Stability and Stereochemical Integrity of Scopolamine

The chemical stability and stereochemical integrity of scopolamine are important considerations for its pharmaceutical formulation, storage, and pharmacological activity. Scopolamine is known to be susceptible to degradation and racemization under certain conditions google.comresearchgate.net.

Mechanisms of Racemization and Degradation

Scopolamine can undergo racemization at the chiral center of the tropic acid moiety, leading to the formation of the less active (R)-(+) enantiomer researchgate.net. This process is particularly favored under basic conditions (pH 9 or higher) researchgate.net. Racemization of the tropic acid part can occur independently of the scopolamine molecule itself; tropic acid formed from hydrolysis can also undergo complete racemization researchgate.net.

Degradation of scopolamine can occur through hydrolysis of the ester linkage, yielding scopine and tropic acid tubitak.gov.tr. This hydrolysis can be influenced by factors such as pH, temperature, and the presence of enzymes scribd.com. The epoxide ring in the scopine moiety is also a potential site of degradation.

The presence of the d-enantiomer in scopolamine preparations can arise from racemization during extraction and purification processes, although the original fresh plant material primarily contains the l-enantiomer (B50610) researchgate.net.

Strategies for Enhancing Scopolamine Stability

Various strategies have been explored to enhance the chemical stability and preserve the stereochemical integrity of scopolamine. These approaches often focus on minimizing the conditions that promote hydrolysis and racemization.

Storage conditions play a crucial role in maintaining stability. Scopolamine hydrobromide is typically stored in tight, light-resistant containers at controlled room temperature nih.gov. Avoiding freezing of scopolamine hydrobromide injections is also recommended nih.gov.

Formulation strategies can involve adjusting the pH of solutions to avoid alkaline conditions that promote racemization and hydrolysis researchgate.net. The use of stabilizing excipients in pharmaceutical formulations can also help to protect scopolamine from degradation.

Research into novel delivery systems, such as transdermal patches, has also addressed stability concerns by controlling the release rate and environment of the drug nih.govhhs.gov. While the transdermal system provides a consistent delivery, the inherent stability of scopolamine within the patch matrix is still important.

Further research into solid-state stability and the impact of moisture and temperature on scopolamine and its salts is ongoing to develop more robust formulations.

Biosynthesis of Scopolamine in Biological Systems

Detailed Elucidation of Scopolamine (B1681570) Biosynthetic Pathways

The journey from simple metabolites to the complex structure of scopolamine is a testament to the intricate biochemical machinery within certain plant species, primarily belonging to the Solanaceae family. researchgate.netmdpi.com

The biosynthesis of the tropane (B1204802) ring, the core structure of scopolamine, begins with the amino acids L-ornithine and L-arginine. mdpi.comnumberanalytics.comnih.gov These precursors enter a common pathway leading to the formation of putrescine, a diamine that serves as a crucial building block. nih.govmdpi.com

There are two primary routes to putrescine:

From Ornithine: The most direct path involves the decarboxylation of ornithine, a reaction catalyzed by the enzyme ornithine decarboxylase (ODC). nih.govmdpi.com

From Arginine: Alternatively, arginine can be converted to putrescine through a multi-step process. First, arginine decarboxylase (ADC) catalyzes the decarboxylation of arginine to agmatine (B1664431). Subsequently, agmatine is transformed into N-carbamoylputrescine by agmatine iminohydrolase (AIH), which is then converted to putrescine. mdpi.commdpi.com

Ornithine, arginine, and another amino acid, proline, are interconvertible, sharing the intermediate pyrroline-5-carboxylate. mdpi.com Putrescine itself stands at a metabolic crossroads, serving as a precursor not only for tropane alkaloids but also for polyamines like spermidine (B129725) and spermine. academicjournals.org

The first committed step towards tropane alkaloid synthesis involves the methylation of putrescine. academicjournals.org The enzyme Putrescine N-methyltransferase (PMT) catalyzes the transfer of a methyl group to putrescine, forming N-methylputrescine. researchgate.net This N-methylputrescine is then subjected to oxidative deamination by a copper-cofactor-dependent N-methylputrescine oxidase (MPO). mdpi.comnih.gov

The product of this oxidation, 4-methylaminobutanal, spontaneously cyclizes through an intramolecular Schiff base formation to yield the N-methyl-Δ¹-pyrrolinium cation. mdpi.commdpi.com This cation is a pivotal intermediate, representing the first ring of the bicyclic tropane skeleton and a branch point in the biosynthesis of both tropane and nicotine (B1678760) alkaloids. mdpi.commdpi.com

The formation of the second ring to complete the tropane skeleton (tropinone) involves the condensation of the N-methylpyrrolinium cation with two acetate (B1210297) units derived from malonyl-CoA. nih.gov This process is mediated by a unique type III polyketide synthase (PKS) and a subsequent non-enzymatic Mannich-like condensation. nih.gov Tropinone (B130398) is then stereospecifically reduced by tropinone reductase I (TR-I) to tropine (B42219), which is the direct precursor for the subsequent esterification steps leading to hyoscyamine (B1674123). nih.govnih.gov

The final stage in the biosynthesis of scopolamine is the conversion of (-)-hyoscyamine. plos.org This transformation is a direct oxidation process catalyzed by a single, bifunctional enzyme: hyoscyamine 6β-hydroxylase (H6H). nih.govnih.gov This enzyme belongs to the family of 2-oxoglutarate-dependent dioxygenases. nih.gov

The conversion occurs in two distinct, sequential steps, both mediated by H6H: nih.govresearchgate.net

Hydroxylation: Hyoscyamine is first hydroxylated at the 6β-position to form the intermediate 6β-hydroxyhyoscyamine (also known as anisodamine). nih.govnih.gov

Epoxidation: The same H6H enzyme then catalyzes an oxidative ring closure (epoxide ring formation) on 6β-hydroxyhyoscyamine to produce the final product, scopolamine. nih.govnih.gov

Studies using isotopically labeled intermediates have confirmed that this conversion happens directly, without an intermediate dehydration step. nih.gov The efficiency of this final conversion is a critical factor determining the relative abundance of hyoscyamine and scopolamine in a given plant. nih.gov

Functional Characterization of Key Enzymes in Scopolamine Biosynthesis

The regulation and efficiency of the scopolamine biosynthetic pathway are largely controlled by the activity of specific key enzymes. Among the most studied are Putrescine N-methyltransferase (PMT) and Hyoscyamine 6β-hydroxylase (H6H), which control the entry point and final steps of the pathway, respectively.

Putrescine N-methyltransferase (PMT) is recognized as the first alkaloid-specific and a rate-limiting enzyme in the biosynthesis of tropane alkaloids. academicjournals.orgplos.orgpnas.org It channels putrescine away from the general polyamine metabolism and commits it to the alkaloid pathway by catalyzing its N-methylation to form N-methylputrescine. academicjournals.orgpnas.org

Due to its crucial position, the pmt gene has been a primary target for metabolic engineering efforts aimed at increasing tropane alkaloid production. academicjournals.org Studies have shown that overexpressing the pmt gene can lead to increased alkaloid content. academicjournals.orgplos.org For instance, simultaneous overexpression of both pmt and h6h genes in Hyoscyamus niger (henbane) hairy root cultures resulted in a synergistic effect, producing significantly higher levels of scopolamine than lines transformed with only a single gene. academicjournals.orgpnas.org However, in some species like Atropa belladonna, simply increasing PMT expression elevated the precursor N-methylputrescine but did not augment the final yield of hyoscyamine or scopolamine, indicating that other downstream steps can also be rate-limiting. researchgate.net The expression of the pmt gene is primarily localized in the roots of the plants, which is the main site of tropane alkaloid synthesis. nih.govnih.gov

Hyoscyamine 6β-hydroxylase (H6H) is a key enzyme that catalyzes the final two steps of scopolamine biosynthesis: the hydroxylation of hyoscyamine and the subsequent epoxidation of the 6β-hydroxyhyoscyamine intermediate. nih.govresearchgate.net As a bifunctional 2-oxoglutarate-dependent dioxygenase, it is a critical determinant of a plant's ability to produce scopolamine, which is often more valuable and has fewer side effects than its precursor, hyoscyamine. nih.govresearchgate.net

The h6h gene has been cloned and characterized from several tropane alkaloid-producing plants, including Hyoscyamus niger, Atropa belladonna, and Brugmansia species. plos.orgnih.gov Overexpression of the h6h gene is a common strategy to convert hyoscyamine-rich but scopolamine-poor plants into efficient scopolamine producers. nih.gov For example, hairy root cultures of Hyoscyamus muticus engineered to overexpress the h6h gene showed a 100-fold increase in scopolamine content. nih.gov

Different plant species possess various isoforms of the H6H enzyme with differing catalytic efficiencies. Research has focused on identifying more potent versions of the enzyme to boost scopolamine yields. For example, a homolog of H6H isolated from Brugmansia sanguinea (BsH6H), when expressed in E. coli, demonstrated significantly increased epoxidation activity compared to isoforms from other known species, making it a promising candidate for biocatalytic applications. nih.gov

Tropinone Reductases (e.g., TR1) in Alkaloid Diversification

The biosynthesis of scopolamine involves a critical branch point managed by two key enzymes: tropinone reductase I (TR1) and tropinone reductase II (TR2). nih.govwikipedia.org These enzymes act on the common substrate, tropinone, but exhibit different stereospecificities, which dictates the subsequent metabolic pathway and the class of alkaloid produced. nih.govpnas.org

Tropinone Reductase I (TR1): This enzyme, classified under EC 1.1.1.206, stereospecifically reduces tropinone to tropine. nih.gov Tropine serves as the direct precursor for the biosynthesis of tropane alkaloids such as hyoscyamine and, subsequently, scopolamine. nih.govresearchgate.net The reaction is dependent on the cofactor NADPH. wikipedia.org Due to its significantly higher activity compared to TR2 in most scopolamine-producing plants, TR1 channels the metabolic flow primarily towards tropine formation. wikipedia.org

Tropinone Reductase II (TR2): This enzyme (EC 1.1.1.236) reduces tropinone to pseudotropine, the stereoisomer of tropine. nih.govwikipedia.org Pseudotropine is a precursor for calystegines, a different class of nortropane alkaloids, and is not on the direct pathway to scopolamine. nih.govfrontiersin.org

The differential activity and regulation of these two enzymes are crucial for alkaloid diversification within the plant. nih.gov Structural studies have revealed that while both TR1 and TR2 belong to the short-chain dehydrogenase/reductase (SDR) family and share a high degree of amino acid sequence identity (around 64%) and a nearly identical protein fold, differences in key amino acid residues within the substrate-binding site account for their opposite stereospecificity. nih.govpnas.org This elegant mechanism allows the plant to divert a common intermediate into distinct metabolic pathways, leading to a diverse array of alkaloids. nih.gov

Table 1: Comparison of Tropinone Reductase Isozymes

| Enzyme | EC Number | Substrate | Product | Subsequent Alkaloid Class |

|---|---|---|---|---|

| Tropinone Reductase I (TR1) | 1.1.1.206 | Tropinone | Tropine | Tropane Alkaloids (Hyoscyamine, Scopolamine) |

| Tropinone Reductase II (TR2) | 1.1.1.236 | Tropinone | Pseudotropine | Nortropane Alkaloids (Calystegines) |

Roles of N-Methylputrescine Oxidase (MPO) and Other Proposed Enzymes

The biosynthesis of the tropane ring in scopolamine begins with the amino acid ornithine, which is converted to putrescine. nih.gov A pivotal and often rate-limiting step in this pathway is the N-methylation of putrescine, a reaction catalyzed by the enzyme Putrescine N-methyltransferase (PMT) (EC 2.1.1.53). sspb.org.cnnih.govfrontiersin.org

PMT is considered the first committed enzyme specific to the tropane alkaloid pathway. nih.govpnas.org It transfers a methyl group from the co-substrate S-adenosyl-L-methionine (SAM) to putrescine, forming N-methylputrescine. frontiersin.org This reaction effectively removes putrescine from the general polyamine pool, channeling it specifically toward alkaloid synthesis. sspb.org.cn The activity of PMT is a critical control point; studies have shown that inhibiting PMT leads to a drastic decrease in downstream intermediates and final alkaloid products. nih.gov Following the formation of N-methylputrescine, it is believed to be oxidized by a diamine oxidase, leading to the formation of the reactive N-methylpyrrolinium cation, which then condenses with an acetate-derived intermediate to form the tropane ring structure. frontiersin.orgresearchgate.net While the outline refers to N-Methylputrescine Oxidase (MPO), the most extensively studied and characterized enzyme at this initial stage is PMT, which has been cloned from numerous Solanaceae species and is a primary target for metabolic engineering. researchgate.netnih.gov

Genetic Regulation and Gene Expression in Scopolamine Biosynthesis

The production of scopolamine is a tightly regulated process controlled at the genetic level. The identification and functional characterization of key biosynthetic genes have been fundamental to understanding this regulation. nih.gov

Identification and Cloning of Biosynthetic Genes (e.g., pmt, h6h)

Significant progress in the molecular biology of scopolamine synthesis has been achieved through the identification and cloning of crucial genes. Two of the most important are pmt and h6h. plos.org

Putrescine N-methyltransferase (pmt): As it encodes the enzyme for the first committed step, the pmt gene is a primary target for research and genetic engineering. sspb.org.cnpnas.org The cDNA for pmt has been successfully cloned from several tropane alkaloid-producing species, including Nicotiana tabacum, Atropa belladonna, and Hyoscyamus niger. researchgate.net Cloning this gene has confirmed its role and provided a tool to manipulate the metabolic flux into the pathway. capes.gov.br

Hyoscyamine 6β-hydroxylase (h6h): This gene encodes a bifunctional enzyme (EC 1.14.11.11) that catalyzes the final two steps in scopolamine formation. researchgate.netnih.gov It first hydroxylates hyoscyamine to produce 6β-hydroxyhyoscyamine and then performs an oxidative ring closure (epoxidation) to form scopolamine. nih.govnih.gov Because it directly controls the conversion of the more abundant hyoscyamine into the more valuable scopolamine, h6h is a key target for enhancing scopolamine yields. nih.gov The gene has been isolated from plants like Hyoscyamus niger, Datura arborea, and Brugmansia sanguinea. nih.govnih.govfrontiersin.orgrsc.org

Table 2: Key Cloned Genes in Scopolamine Biosynthesis

| Gene | Enzyme Encoded | Representative Source Organism(s) | Significance in Biosynthesis |

|---|---|---|---|

pmt |

Putrescine N-methyltransferase | Hyoscyamus niger, Atropa belladonna | Catalyzes the first committed and rate-limiting step, controlling metabolic entry into the pathway. sspb.org.cnpnas.org |

tr1 |

Tropinone Reductase I | Datura stramonium, Scopolia lurida | Directs the pathway toward tropine, the precursor for hyoscyamine and scopolamine. nih.govfrontiersin.org |

h6h |

Hyoscyamine 6β-hydroxylase | Hyoscyamus niger, Datura arborea | Catalyzes the final conversion of hyoscyamine to scopolamine, a critical step for accumulation. nih.govnih.gov |

Transcriptional Control and Regulation of Gene Expression

The biosynthesis of scopolamine is spatially and temporally regulated, primarily through the transcriptional control of its biosynthetic genes. frontiersin.org Expression of key genes like pmt and h6h is often tissue-specific, with the highest levels typically found in the roots, which are the primary site of synthesis for many tropane alkaloids. frontiersin.org

This regulation is orchestrated by various families of transcription factors (TFs) that bind to specific motifs in the promoter regions of these genes. nih.gov Although the specific TFs for every gene in the scopolamine pathway are not all known, research into plant alkaloid biosynthesis has implicated several major TF families:

AP2/ERF family: These TFs are known to bind to GCC-box elements in gene promoters and are important regulators of alkaloid biosynthesis. nih.gov

bHLH (basic helix-loop-helix) family: Often working in concert with other TFs, bHLH proteins act as transcriptional activators or repressors in various secondary metabolic pathways. nih.gov

MYB and WRKY families: These TFs also play significant roles, with some members acting as positive regulators and others as negative regulators of pathway genes, allowing for fine-tuned control of alkaloid production in response to developmental or environmental signals. nih.gov

Influence of Environmental and Endogenous Modulators on Biosynthesis (e.g., Methyl Jasmonate)

The rate of scopolamine biosynthesis is not static but can be significantly influenced by various signaling molecules known as elicitors. mdpi.com These can be abiotic (e.g., metal ions) or biotic (e.g., components of microbial cell walls). nih.govresearchgate.net One of the most well-studied endogenous modulators is methyl jasmonate (MeJA) , a plant hormone involved in defense responses. nih.gov

Application of MeJA to plant or root cultures often leads to a significant upregulation in the transcription of key biosynthetic genes, resulting in increased alkaloid accumulation. sspb.org.cnnih.gov For instance, studies on Datura stramonium showed that treatment with 150 µM MeJA enhanced the expression of pmt, tr1, and h6h genes in the roots, correlating with a marked increase in scopolamine production. nih.govmdpi.comresearchgate.net However, the effect can be concentration-dependent, with higher concentrations sometimes having an adverse effect. nih.govmdpi.com This response highlights a defense mechanism where the plant ramps up production of protective alkaloids in response to stress signals. nih.gov

Table 3: Illustrative Effect of Methyl Jasmonate (MJ) on Gene Expression and Scopolamine Content in Datura stramonium Roots

| MJ Concentration | Relative pmt Expression (Fold Change) |

Relative tr1 Expression (Fold Change) |

Relative h6h Expression (Fold Change) |

Scopolamine Content (mg/g) |

|---|---|---|---|---|

| Control (0 µM) | 1.0 | 1.0 | 1.0 | ~3.6 |

| 150 µM | ~1.2 | ~8.8 | ~34.0 | ~18.3 |

| 300 µM | ~1.0 | ~6.5 | ~32.0 | ~10.2 |

Data derived from findings reported in recent studies. mdpi.comresearchgate.netnih.gov

Biotechnological Approaches for Enhanced Scopolamine Production

The low natural abundance of scopolamine in most plants has driven the development of biotechnological strategies to increase its yield. frontiersin.orgnih.gov These approaches, often termed metabolic engineering, leverage the knowledge of the biosynthetic pathway and its genetic regulation. researchgate.netnih.gov

A primary strategy involves the use of hairy root cultures , which are induced by transformation with Agrobacterium rhizogenes. nih.gov These cultures are genetically stable, grow rapidly, and, as roots are the natural site of synthesis, are often highly productive for tropane alkaloids. nih.govnih.gov

Within these culture systems, the most successful approach has been the overexpression of key biosynthetic genes . nih.gov

Overexpression of h6h: Introducing additional copies of the h6h gene into hyoscyamine-rich species (like Atropa belladonna or Hyoscyamus muticus) can dramatically shift the metabolic output towards scopolamine. nih.gov Reports show that this strategy can increase scopolamine content by 5- to 100-fold in transgenic hairy root clones. nih.gov

Simultaneous Overexpression: The most effective strategy often involves the simultaneous overexpression of multiple genes, such as pmt and h6h. pnas.orgnih.gov This "push-pull" approach increases the initial substrate supply (pmt) while also enhancing the conversion of the intermediate to the final product (h6h). pnas.org This synergistic effect has led to the highest reported yields of scopolamine in engineered cultures, with some transgenic lines of Hyoscyamus niger producing over nine times more scopolamine than wild-type cultures. nih.govresearchgate.net

These biotechnological methods provide a promising alternative to field cultivation for the sustainable and high-level production of scopolamine. nih.govbohrium.com

Table 4: Examples of Enhanced Scopolamine Production via Metabolic Engineering

| Plant Species | Engineered Gene(s) | Culture System | Reported Scopolamine Increase |

|---|---|---|---|

| Hyoscyamus muticus | h6h |

Hairy Roots | Up to 100-fold increase in best clone. nih.gov |

| Atropa belladonna | h6h |

Hairy Roots | ~5-fold higher concentration than wild-type. nih.gov |

| Hyoscyamus niger | pmt and h6h |

Hairy Roots | >9-fold increase; >400 mg/L yield. nih.gov |

| Atropa belladonna | pmt and h6h |

Transgenic Plants | 1.3 to 2.5-fold increase in transgenic lines. researchgate.net |

Metabolic Engineering Strategies in Plant Cell and Hairy Root Cultures

Metabolic engineering has emerged as a powerful tool to augment the production of tropane alkaloids like scopolamine in plant-based systems. scielo.br The primary focus has been on the overexpression of key enzymes in the scopolamine biosynthetic pathway, particularly in hairy root cultures, which are known for their genetic stability and capacity for secondary metabolite production. scielo.brnih.gov

Two enzymes, putrescine N-methyltransferase (PMT) and hyoscyamine 6β-hydroxylase (H6H), have been identified as critical for scopolamine biosynthesis and are prime targets for genetic manipulation. scielo.br

Putrescine N-methyltransferase (PMT): This enzyme catalyzes the first committed step in the biosynthesis of tropane alkaloids. scielo.br Overexpression of the pmt gene, often from a heterologous source like tobacco to bypass feedback inhibition, has been shown to increase the flux towards tropane alkaloid production. scielo.br

Hyoscyamine 6β-hydroxylase (H6H): This enzyme is responsible for the final two steps in the conversion of hyoscyamine to scopolamine. nih.gov Overexpression of the h6h gene in hyoscyamine-rich but scopolamine-poor plants can effectively shift the alkaloid profile towards the more valuable scopolamine. scielo.brscite.ai For instance, in Hyoscyamus muticus hairy roots, overexpressing h6h led to a 100-fold increase in scopolamine content in the best-performing transgenic clone. nih.gov

A particularly effective strategy has been the simultaneous overexpression of both pmt and h6h genes. nih.govmdpi.com This dual approach targets both an early committed step and the final conversion step, creating a "pull" and "push" effect on the biosynthetic pathway. In Hyoscyamus niger hairy root cultures, co-expression of pmt and h6h resulted in a scopolamine yield of 411 mg/L, which was over nine times higher than the wild type. nih.gov Similarly, in Atropa belladonna, co-overexpression of these two genes led to a 7.3-fold increase in scopolamine accumulation in the best transgenic line. nih.gov

The use of elicitors, both biotic and abiotic, is another strategy to enhance secondary metabolite production in hairy root cultures. nih.gov Elicitors trigger defense responses in the plant cells, which can lead to an upregulation of the biosynthetic pathways for compounds like scopolamine. For example, the application of ZnO NPs as an abiotic elicitor in hairy root cultures of Hyoscyamus reticulatus in a bioreactor setting significantly increased the production of hyoscyamine and scopolamine. nih.govresearchgate.net

The stability of these genetically engineered hairy root cultures over long periods is a significant advantage for industrial applications. Studies have shown that some hairy root lines can maintain their high production capacity for many years of subculturing. nih.govresearchgate.net

Table 1: Impact of Metabolic Engineering on Scopolamine Production

| Plant Species | Genetic Modification | Culture System | Fold Increase in Scopolamine | Reference |

|---|---|---|---|---|

| Hyoscyamus muticus | Overexpression of h6h | Hairy Root Culture | 100-fold | nih.gov |

| Hyoscyamus niger | Co-overexpression of pmt and h6h | Hairy Root Culture | >9-fold | nih.gov |

| Atropa belladonna | Co-overexpression of pmt and h6h | Transgenic Plant | 7.3-fold | nih.gov |

| Hyoscyamus reticulatus | Elicitation with ZnO NPs | Hairy Root Culture in Bioreactor | Significant increase | nih.govresearchgate.net |

De Novo Production of Scopolamine in Heterologous Systems (e.g., Yeast)

The reconstruction of the entire scopolamine biosynthetic pathway in a microbial host, such as the baker's yeast Saccharomyces cerevisiae, represents a promising alternative to plant-based production. scite.aiscispace.com This approach offers the potential for a more controlled, scalable, and sustainable supply of scopolamine. researchgate.net

The de novo synthesis of scopolamine in yeast requires the introduction of numerous heterologous genes from various plant and bacterial sources. nih.govscispace.com The pathway is typically engineered in a modular fashion: nih.govscite.ai

Module I & II: Acyl Acceptor (Tropine) Biosynthesis: This involves engineering the yeast to produce the tropane ring precursor, tropine, from simple sugars and amino acids. scite.ai Key enzymes introduced include putrescine N-methyltransferase (PMT), a type III polyketide synthase (PYKS), and a cytochrome P450 (CYP82M3). scite.ainih.gov

Module III: Acyl Donor (Phenyllactic Acid) Biosynthesis: This module is responsible for the production of phenyllactic acid (PLA).

Module IV: Scaffolding and Final Modifications: This module includes the enzymes that convert littorine (B1216117) to hyoscyamine and finally to scopolamine. A crucial discovery for the completion of this module was the identification of hyoscyamine dehydrogenase (HDH), which reduces hyoscyamine aldehyde to hyoscyamine. nih.govpsu.edu The final conversion to scopolamine is catalyzed by hyoscyamine 6β-hydroxylase (H6H). scite.ai

Module V: Acyltransferase Reaction: A key challenge was the functional expression of the plant acyltransferase, littorine synthase (LS), which condenses tropine and phenyllactate. scite.ai Protein engineering, such as fusing it with a fluorescent protein, was necessary to achieve its proper localization and activity within the yeast vacuole. scite.ai

Several hurdles had to be overcome to achieve scopolamine production in yeast:

Metabolite Transport: The plant biosynthetic pathway involves multiple cellular compartments. To mimic this, heterologous transporters were introduced into the yeast to facilitate the movement of pathway intermediates across membranes, which significantly improved product titers. pnas.orgresearchgate.net

Enzyme Activity and Optimization: Many of the plant enzymes required specific engineering to be functional in the yeast cellular environment. psu.edu This included optimizing codon usage and ensuring proper protein folding and localization.

Strain Optimization: The host yeast strain itself was engineered to enhance precursor supply and reduce the activity of competing endogenous pathways. nih.govresearchgate.net

Through these integrated efforts, researchers have successfully engineered yeast strains capable of producing scopolamine de novo, with reported titers reaching up to 172 μg/L. pnas.orgresearchgate.net This breakthrough paves the way for the industrial fermentation of this essential medicine. researchgate.net

Table 2: Key Enzymes in the Heterologous Biosynthesis of Scopolamine in Yeast

| Enzyme | Abbreviation | Function | Source Organism (Example) | Reference |

|---|---|---|---|---|

| Putrescine N-methyltransferase | PMT | First committed step in tropane alkaloid biosynthesis | Nicotiana tabacum | scielo.br |

| Type III Polyketide Synthase | PYKS | Cyclization of N-methylpyrrolinium | Atropa belladonna | scite.ai |

| Cytochrome P450 | CYP82M3 | Formation of tropinone | Atropa belladonna | scite.ai |

| Littorine Synthase | LS | Condensation of tropine and phenyllactate | Atropa belladonna | scite.ai |

| Hyoscyamine Dehydrogenase | HDH | Reduction of hyoscyamine aldehyde to hyoscyamine | Datura stramonium | nih.gov |

| Hyoscyamine 6β-hydroxylase | H6H | Conversion of hyoscyamine to scopolamine | Hyoscyamus niger | pnas.org |

Optimization of Bioreactor Systems for Alkaloid Accumulation

Scaling up the production of scopolamine from hairy root cultures requires the use of bioreactors. However, the unique morphology of hairy roots presents challenges for bioreactor design and operation. researchgate.net

Various bioreactor designs have been developed to accommodate the growth of hairy roots, which are sensitive to shear stress and can form dense, tangled masses that impede nutrient and oxygen transfer. nih.gov These designs can be broadly categorized as:

Liquid-phase reactors: Such as stirred-tank, airlift, and bubble column reactors, where the roots are submerged in the liquid medium. nih.gov

Gas-phase reactors: Like mist or trickle-bed reactors, where roots are exposed to air and nutrients are supplied as a fine spray. nih.govpsu.edu

Hybrid reactors: Combining features of both liquid and gas-phase systems. nih.gov

Modified stirred-tank reactors and bubble column bioreactors have shown promise for scopolamine production. nih.govnih.gov For instance, a modified 1.5 L stirred tank was found to be superior for biomass and alkaloid yield in Brugmansia candida hairy root cultures compared to flask cultures. nih.gov

Several factors are critical for maximizing alkaloid accumulation in hairy root bioreactors:

Aeration and Agitation: Adequate oxygen supply is crucial for root growth and metabolism. However, high aeration rates and agitation speeds can cause shear stress, damaging the roots. scielo.br Finding the optimal balance is key. In one study with Atropa belladonna hairy roots, the highest scopolamine production was achieved with an aeration rate of 1.25 vvm and an agitation speed of 70 rpm. scielo.brresearchgate.net

Nutrient Supply and Medium Composition: The composition of the culture medium, including the concentration of nutrients like nitrate, can significantly influence alkaloid production. nih.gov Monitoring and controlling the consumption of sugars and minerals throughout the culture period is also important. scielo.br

Inoculum Density: The initial amount of hairy root biomass used to start the culture can affect the final yield. researchgate.net

Elicitation: As mentioned previously, the addition of elicitors within the bioreactor system can be a powerful strategy to boost secondary metabolite production. nih.govresearchgate.net

While significant progress has been made, scaling up hairy root cultures to an industrial level remains a challenge due to issues like maintaining sterility, ensuring uniform root distribution, and the costs associated with bioreactor operation. nih.govresearchgate.net Nevertheless, the combination of genetically engineered hairy roots with optimized bioreactor systems holds great potential for the commercial production of scopolamine. pnas.org

Molecular and Cellular Mechanisms of Scopolamine Action

Scopolamine (B1681570) Interaction with Muscarinic Acetylcholine (B1216132) Receptors (mAChRs)

Muscarinic acetylcholine receptors are G protein-coupled receptors (GPCRs) that mediate the diverse actions of acetylcholine in the central nervous system and peripheral tissues. frontiersin.orgwikipedia.orgsigmaaldrich.com Scopolamine interacts with these receptors as an antagonist. wikipedia.orgdrugbank.com

Competitive Antagonism and Binding Affinity Profiling

Scopolamine acts as a competitive antagonist at muscarinic acetylcholine receptors, meaning it binds to the same site as the endogenous agonist, acetylcholine, thereby preventing acetylcholine from binding and activating the receptor. wikipedia.orgfishersci.bedrugbank.com This competitive interaction can be characterized by its binding affinity for the receptor. Studies using radioligand binding assays, often with labeled N-methyl scopolamine, are employed to determine the affinity of scopolamine and other antagonists for mAChRs. capes.gov.brnih.govnih.gov

Research has profiled the binding affinities of various muscarinic antagonists, including scopolamine, across different mAChR subtypes. capes.gov.brnih.govnih.gov These studies provide quantitative data on how strongly scopolamine binds to each subtype.

Non-selective Binding Across Muscarinic Receptor Subtypes (M1-M5)

Scopolamine is generally considered a non-selective muscarinic antagonist, exhibiting affinity for all five subtypes of muscarinic receptors (M1, M2, M3, M4, and M5). wikipedia.orgnih.govdrugbank.comnih.gov While it binds to all subtypes, some studies suggest slightly lower affinity for the M2 subtype compared to others. dergipark.org.tr The widespread distribution of these receptor subtypes throughout the brain and peripheral tissues contributes to the varied physiological effects of scopolamine. sigmaaldrich.comnih.gov

Different mAChR subtypes are coupled to distinct intracellular signaling pathways, and their distribution varies across different tissues and brain regions. sigmaaldrich.comdergipark.org.trfrontiersin.org

| mAChR Subtype | Primary G-Protein Coupling | Main Effector Pathway | Common Locations |

| M1 | Gαq/11 | Activation of Phospholipase C | CNS (Cortex, Hippocampus), Glands, Smooth Muscle |

| M2 | Gαi/o | Inhibition of Adenylyl Cyclase | Heart, CNS (Brainstem, Basal Forebrain), Smooth Muscle |

| M3 | Gαq/11 | Activation of Phospholipase C | Glands, Smooth Muscle, CNS |

| M4 | Gαi/o | Inhibition of Adenylyl Cyclase | CNS (Striatum) |

| M5 | Gαq/11 | Activation of Phospholipase C | CNS (Substantia Nigra), limited distribution |

Note: This table provides a simplified overview. Receptor localization and signaling can vary depending on the specific cell type and tissue.

G-Protein Coupling and Intracellular Signaling Modulation

Muscarinic receptors are GPCRs that transduce extracellular signals into intracellular responses via coupling with heterotrimeric G proteins. frontiersin.orgwikipedia.orgsigmaaldrich.commdpi.com The odd-numbered receptors (M1, M3, M5) primarily couple to Gαq/11 proteins, leading to the activation of phospholipase C, the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and subsequent increases in intracellular calcium levels and activation of protein kinase C. sigmaaldrich.comdergipark.org.trfrontiersin.org The even-numbered receptors (M2, M4) primarily couple to Gαi/o proteins, which inhibit adenylyl cyclase, reducing the production of cyclic adenosine (B11128) monophosphate (cAMP). sigmaaldrich.comfrontiersin.org M2 and M4 receptors can also activate G protein-coupled inwardly rectifying potassium channels (GIRKs), leading to membrane hyperpolarization. sigmaaldrich.com

As a competitive antagonist, scopolamine prevents acetylcholine from binding to these receptors and initiating these G protein-mediated signaling cascades. By blocking the activation of mAChRs, scopolamine modulates the downstream intracellular events, effectively inhibiting the normal cholinergic signaling at these receptors. drugbank.com

Receptor-Ligand Binding Kinetics and Thermodynamics

The interaction between scopolamine and muscarinic receptors can be further characterized by the kinetics and thermodynamics of their binding. Binding kinetics describe the rates of association and dissociation of the ligand (scopolamine) with the receptor. Thermodynamics, on the other hand, examines the energy changes associated with the binding process, providing insights into the forces driving the interaction.

Studies investigating the thermodynamics of antagonist binding to muscarinic receptors have been conducted using techniques such as temperature-dependent binding assays. nih.gov These studies can reveal whether the binding is driven by enthalpy (changes in bond energy) or entropy (changes in disorder). For instance, research on the binding of antagonists, including scopolamine, to M2 muscarinic receptors has indicated that the binding is entropy-driven. nih.gov

Kinetic and thermodynamic analyses provide a more complete understanding of the molecular forces and events that govern the interaction between scopolamine and its target receptors, complementing the information obtained from simple binding affinity measurements. mdpi.comcncb.ac.cnresearchgate.netnih.gov

| Ligand | Receptor Subtype | Association Constant (M⁻¹) | Dissociation Rate Constant (min⁻¹) | Reference |

| (-)-scopolamine hydrochloride | M3 | (2.39 ± 0.03) × 10⁴ | 27.47 ± 0.65 | nih.gov |

| Atropine (B194438) sulfate (B86663) | M3 | (3.71 ± 0.03) × 10⁴ | 14.28 ± 0.17 | nih.gov |

| Pilocarpine | M3 | (2.73 ± 0.04) × 10⁴ | 10.70 ± 0.35 | nih.gov |

Note: Data presented is from a specific study on immobilized M3 receptors and may vary depending on the experimental conditions.

Scopolamine Modulation of Neurotransmitter Systems Beyond Cholinergic Pathways

While scopolamine's primary mechanism involves mAChR antagonism, evidence suggests it also influences other neurotransmitter systems, particularly the glutamatergic system. nih.govnih.govfishersci.benih.gov This broader modulation contributes to some of its observed pharmacological effects, such as its rapid antidepressant-like effects. nih.govjci.orgnih.govnih.govbmj.com

Interactions with the Glutamatergic System

The glutamatergic system, utilizing glutamate (B1630785) as the primary excitatory neurotransmitter, plays a critical role in various brain functions, including learning, memory, and mood regulation. nih.govspandidos-publications.com Research indicates that scopolamine can modulate glutamatergic neurotransmission. nih.govnih.govjci.orgbmj.comresearchgate.net

One proposed mechanism for scopolamine's influence on the glutamatergic system involves the disinhibition of glutamate release. nih.govjci.org This is thought to occur through the blockade of muscarinic receptors, particularly M1 receptors, located on GABAergic interneurons. nih.govjci.org GABAergic interneurons are inhibitory neurons that regulate the activity of glutamatergic pyramidal neurons. By inhibiting the muscarinic receptors on these interneurons, scopolamine reduces their inhibitory influence on pyramidal neurons, leading to an increase in glutamate release. nih.govjci.org

This increase in glutamate transmission, particularly in areas like the medial prefrontal cortex, is believed to contribute to the rapid antidepressant-like effects of scopolamine. nih.govjci.orgnih.govbmj.com The enhanced glutamatergic activity can lead to the activation of downstream signaling pathways, including those involving AMPA receptors, NMDA receptors, brain-derived neurotrophic factor (BDNF), and the mammalian target of rapamycin (B549165) complex 1 (mTORC1), which are implicated in synaptic plasticity and neurogenesis. nih.govnih.govnih.govbmj.comspandidos-publications.comresearchgate.net

Studies have also investigated the direct interaction of scopolamine with glutamate receptors, such as NMDA and AMPA receptors. While scopolamine's primary target is mAChRs, some research suggests potential indirect modulation or interaction with these receptors, although the direct competitive antagonism observed at muscarinic receptors is not the primary mechanism at glutamate receptors. nih.govnih.govresearchgate.net For instance, studies have explored the combined effects of scopolamine and NMDA or AMPA receptor antagonists on cognitive function, suggesting an interplay between cholinergic and glutamatergic systems in processes like learning and memory. nih.govnih.govresearchgate.net

| Neurotransmitter System | Primary Interaction of Scopolamine | Proposed Mechanism of Modulation | Involved Receptors |

| Cholinergic | Competitive Antagonism | Blocks acetylcholine binding and signaling at mAChRs | Muscarinic Acetylcholine Receptors (M1-M5) |

| Glutamatergic | Indirect Modulation | Disinhibition of glutamate release via mAChR blockade on interneurons | NMDA receptors, AMPA receptors (downstream effects) |

Influence on the Dopaminergic System and Receptor Autoregulation

Scopolamine indirectly influences the dopaminergic system. Research indicates that scopolamine injection can increase dopamine (B1211576) release by inhibiting M2/M4 muscarinic autoreceptors located on dopaminergic presynaptic neurons. nih.govareeo.ac.irnih.gov These autoreceptors typically exert negative feedback, reducing dopamine release when activated. nih.govareeo.ac.irnih.govresearchgate.net By blocking these autoreceptors, scopolamine disinhibits dopamine release, leading to elevated dopamine levels. nih.govareeo.ac.irnih.govresearchgate.net

Studies have shown that both D1 and D2 dopamine receptors are involved in learning and memory processes. nih.govareeo.ac.irnih.gov Stimulation of dopamine D1 receptors, in particular, follows an inverted U-shaped dose-response curve, suggesting that both insufficient and excessive dopamine levels can impair memory. nih.govareeo.ac.irnih.gov Therefore, the indirect effect of scopolamine on the dopaminergic system, specifically the increase in dopamine release via M2/M4 autoreceptor inhibition, is considered one of the mechanisms contributing to scopolamine-induced memory impairment. nih.govareeo.ac.irnih.gov

Systemic administration of scopolamine has been shown to significantly increase the number of active dopamine neurons in the substantia nigra. nih.gov Local infusion of scopolamine into the pedunculopontine tegmental nucleus (PPT) has been observed to mimic this effect, suggesting that the activation of silent nigral dopamine neurons, mediated in part by the blockade of inhibitory muscarinic autoreceptors on PPT cholinergic cells, contributes to the increased striatal dopamine levels reported after scopolamine administration. nih.gov

Effects on the Serotonergic System and Receptor Subtypes (e.g., 5-HT2A, 5-HT4, 5-HT6)

The serotonergic system plays a complex role in memory and learning, with various serotonin (B10506) receptor subtypes having different effects on cognitive function. nih.govareeo.ac.irnih.gov Serotonin receptors, including the 5-HT2A subtype, are involved in memory function, partly through their influence on calcium transport. nih.govareeo.ac.irnih.gov This mechanism is similar to that of other G-protein-coupled receptors, which can activate phospholipase C and facilitate calcium entry into the cell, subsequently activating calcineurin. nih.govareeo.ac.irnih.gov

Activation of 5-HT2A and 5-HT4 receptors by specific agonists has been shown to enhance long-term potentiation (LTP), a process crucial for memory formation. nih.govareeo.ac.irnih.gov Conversely, specific antagonists of the 5-HT3 receptor have been reported to improve LTP. nih.govareeo.ac.irnih.gov Furthermore, antagonism of the 5-HT6 receptor can also improve memory function. nih.govareeo.ac.ir These findings highlight that different serotonin receptors have distinct roles in memory function. nih.govareeo.ac.irnih.gov The precise interaction between scopolamine and these various serotonin receptors requires further investigation. nih.govareeo.ac.irnih.gov

Serotonin receptors are widely distributed in the central nervous system, with high concentrations in areas critical for cognitive processes like the prefrontal cortex and hippocampus. nih.gov These regions express a broad range of 5-HT receptor subtypes, including those from the 5-HT1, 5-HT2, 5-HT3, 5-HT4, 5-HT5, 5-HT6, and 5-HT7 classes. nih.gov The effects of activating different 5-HT receptor subtypes can vary depending on the specific neuronal networks involved, or even within the same synapse. nih.gov

Potential Interactions with the Histaminergic System

The histaminergic system is also implicated in memory and learning processes. Histamine (B1213489) has been shown to increase acetylcholine secretion in the hippocampus, a brain region vital for memory. nih.govnih.gov Postsynaptic H1 receptors and presynaptic H3 receptors are considered to play significant roles in memory and learning. nih.govnih.gov

While the close relationship between the cholinergic and histaminergic systems in the brain is recognized, whether scopolamine induces memory impairment through direct interaction with histamine receptors is a subject that has not been extensively reviewed. nih.govnih.gov However, studies using models of scopolamine-induced amnesia have explored the effects of interventions that increase brain histamine levels, suggesting a potential interplay between scopolamine's effects and the histaminergic system in cognitive function. mdpi.com For instance, dihydroergotamine, an inhibitor of histamine N-methyltransferase (HNMT), has been shown to improve memory in a scopolamine-induced amnesia model, and this effect was blocked by pre-treatment with a histamine H1 receptor antagonist. mdpi.com

Scopolamine's Impact on Cellular Processes and Neuroplasticity

Scopolamine's antagonism of muscarinic receptors leads to downstream effects on various cellular processes and aspects of neuroplasticity, including long-term potentiation, neuronal excitability, and synaptic function.

Modulation of Long-Term Potentiation (LTP)

Long-term potentiation (LTP), a persistent strengthening of synaptic connections, is widely considered a key cellular mechanism underlying learning and memory. uab.catnih.gov Scopolamine has been shown to suppress LTP in various brain regions, including the hippocampus and corticostriatal synapses. uab.cat Studies in hippocampal slices have demonstrated that scopolamine perfusion significantly suppresses LTP maintenance in CA1 synapses. uab.cat This effect has also been observed in vivo in CA1 synapses and in corticostriatal synapses. uab.cat

The detrimental effects of scopolamine on LTP are thought to be related to its antagonism of muscarinic receptors, which play a role in modulating synaptic plasticity. uab.catnih.gov Research suggests that muscarinic M1 receptors are required for the induction of corticostriatal LTP. uab.cat Furthermore, cholinergic activity has been shown to enhance hippocampal LTP. nih.gov Systemic administration of scopolamine has been found to attenuate LTP in the neocortex of freely moving rats. scite.ai

While scopolamine generally suppresses LTP, some studies have explored interventions that can counteract this effect. For example, D-cycloserine, an NMDAR partial agonist, has been shown to prevent scopolamine-induced deficits in relational memory and rescue scopolamine-induced LTP maintenance impairment in hippocampal slices. uab.cat This suggests that modulating NMDAR activity can compensate for the disruptions in synaptic plasticity caused by muscarinic receptor blockade. uab.cat

Effects on Neuronal Excitability and Cell Membrane Potential

Intracellular recordings have also demonstrated scopolamine's effects on membrane potential. Scopolamine has been shown to block an early component of a slow inhibitory postsynaptic potential (IPSP) in some dopamine neurons, leaving a later component mediated by metabotropic glutamate receptors. researchgate.net

Alterations in Synaptic Function and Neurotransmitter Release

Scopolamine's antagonism of muscarinic receptors directly impacts synaptic function and the release of various neurotransmitters. As a competitive inhibitor at postganglionic muscarinic receptor sites, scopolamine interferes with the action of acetylcholine. drugbank.comhhs.govdrugs.com This blockade affects smooth muscles that respond to acetylcholine, even those lacking cholinergic innervation. drugbank.comdrugs.com

In the central nervous system, scopolamine's influence on synaptic function is multifaceted. Preclinical studies suggest that scopolamine's rapid antidepressant effects may involve an increase in extracellular glutamate and increased number and function of spine synapses in the prefrontal cortex. nih.govresearchgate.net Scopolamine has been shown to rapidly increase the density and size of spines in pyramidal neurons in the prefrontal cortex, consistent with increased synaptic function. nih.gov This increase in spine number and diameter correlates with increased frequency and amplitude of inputs to these neurons. nih.gov

The mechanism underlying the increase in glutamate could involve the blockade of muscarinic receptors on GABAergic interneurons, acetylcholine terminals, or even glutamate terminals. nih.gov Blocking muscarinic receptors that couple to protein kinase C (PKC) and produce long-term depression (LTD) could also enhance the synaptogenic response to glutamate. nih.gov

Scopolamine also affects inhibitory synaptic activity. In somatostatin (B550006) (SST) interneurons, scopolamine has been shown to enhance the frequency of spontaneous inhibitory postsynaptic currents (sIPSCs) and miniature IPSCs (mIPSCs), suggesting that inhibitory synaptic activity in these neurons is modulated by tonic muscarinic receptor activity. frontiersin.org This enhancement of inhibitory synaptic activity in SST interneurons may lead to disinhibition of targeted pyramidal neurons, a mechanism proposed to contribute to scopolamine's rapid antidepressant action. frontiersin.org However, this modulation of inhibitory synaptic activity was not observed in parvalbumin (PV) interneurons. frontiersin.org

The effect of scopolamine on neurotransmitter release is not limited to acetylcholine and glutamate. As mentioned earlier, scopolamine can increase dopamine release by blocking inhibitory muscarinic autoreceptors on dopaminergic neurons. nih.govareeo.ac.irnih.gov

Key synaptic proteins involved in neurotransmitter release and synaptic plasticity, such as synaptophysin, synapsin1, and PSD-95, can be affected in models of scopolamine-induced memory dysfunction. jmb.or.krkoreascience.kr Synaptophysin is crucial for the exocytosis and endocytosis of synaptic vesicles, while synapsin1 is involved in synaptic vesicle trafficking and neurotransmitter release. jmb.or.kr PSD-95 is a scaffold protein that facilitates synaptic signaling and plasticity. jmb.or.kr Studies have shown that scopolamine can lead to a reduction in the expression of these proteins, and interventions that improve scopolamine-induced memory deficits can restore their expression. jmb.or.krkoreascience.kr

Furthermore, scopolamine's effects on synaptic plasticity may involve pathways such as the brain-derived neurotrophic factor (BDNF) signaling and the extracellular signal-regulated kinase/cAMP response element-binding protein (ERK-CREB) pathway, which are essential for synaptic plasticity. jmb.or.krkoreascience.kr

Enzymatic Interactions and Inhibitory Potentials of Scopolamine

Studies on Acetylcholinesterase (AChE) Inhibition

Acetylcholinesterase (AChE) is an enzyme responsible for the hydrolysis of acetylcholine, a key neurotransmitter. While scopolamine's primary mechanism involves blocking muscarinic acetylcholine receptors, studies have also investigated its direct interaction with AChE. Research in zebrafish larvae indicated that scopolamine can show AChE inhibition, potentially mediated via choline-binding sites. scilit.comnih.govkib.ac.cn Studies in guinea pigs demonstrated that scopolamine administration inhibited red blood cell AChE by 18.7% ± 3.7 and plasma cholinesterase by 44.1% ± 3.1. nih.gov Investigations using synaptosomal fractions isolated from rat brain revealed that scopolamine exhibited competitive AChE inhibition at a concentration of 0.25 × 10–2 M and mixed-type inhibition at a concentration of 0.5 × 10–2 M. nih.gov Furthermore, studies evaluating scopolamine and its derivatives for enzyme inhibitory potential found that scopolamine itself exhibited AChE inhibition with an IC50 value of 118.5 ± 1.5 µM, resulting in 64.2 ± 0.9% inhibition at a tested concentration. tubitak.gov.tr Certain synthesized derivatives of scopolamine demonstrated higher AChE inhibitory activity compared to the parent compound. tubitak.gov.tr

Table 1: Summary of Scopolamine's AChE Inhibition Data

| System Studied | Inhibition Type (if specified) | Concentration/Dose | Observed Effect/IC50 | Reference |

| Zebrafish larvae | Possible via choline-binding | Not specified | 11.68% ± 2.28 inhibition | nih.gov |

| Guinea pigs (Red blood cell AChE) | Not specified | Administered for 6 days | 18.7% ± 3.7 inhibition | nih.gov |

| Guinea pigs (Plasma cholinesterase) | Not specified | Administered for 6 days | 44.1% ± 3.1 inhibition | nih.gov |

| Rat brain synaptosomes | Competitive | 0.25 × 10–2 M | Inhibition observed | nih.gov |

| Rat brain synaptosomes | Mixed-type | 0.5 × 10–2 M | Inhibition observed | nih.gov |

| In vitro (Scopolamine) | Not specified | 118.5 ± 1.5 µM | 64.2 ± 0.9% inhibition (IC50) | tubitak.gov.tr |

Interaction with Other Enzymes (e.g., Sucrase, Proteases, Ester Hydrolases)

Beyond its effects on the cholinergic system, scopolamine has been shown to interact with other enzymes. Studies investigating the effect of scopolamine on yeast sucrase, a hydrolytic enzyme that breaks down sucrose, revealed that scopolamine could inhibit its activity. researchgate.netnih.gov This inhibition was characterized as non-competitive across different scopolamine concentrations ranging from 0.6 to 3.6 mM. researchgate.netnih.gov While some studies explored the inhibitory potential of scopolamine derivatives against trypsin, a type of protease, scopolamine itself showed only moderate activity against trypsin with an IC50 of 621.2 ± 3.7 µM. tubitak.gov.tr Plasma cholinesterase, an esterase, was also found to be inhibited by scopolamine in guinea pigs. nih.gov

Mechanistic Insights into Enzyme-Scopolamine Binding

Mechanistic investigations into how scopolamine binds to enzymes provide valuable insights into its inhibitory actions. For AChE, molecular docking studies have suggested that scopolamine's inhibition might be mediated through binding to choline-binding sites on the enzyme. scilit.comnih.govkib.ac.cn In the case of yeast sucrase, spectroscopic studies, including fluorescence and circular dichroism measurements, have shed light on the binding mechanism. These studies indicated that scopolamine binds to a location on the sucrase enzyme that is distinct from the active site. researchgate.netnih.gov This binding event was shown to induce structural changes in the enzyme, as evidenced by an increase in peak intensity and a red shift in fluorescence measurements, and an increase in beta-sheet content observed through circular dichroism. researchgate.netnih.gov These findings suggest an allosteric mode of inhibition for sucrase, where scopolamine binding at a site away from the active center affects the enzyme's catalytic activity by altering its conformation. researchgate.netnih.gov

Protein Binding Characteristics of Scopolamine

The interaction of scopolamine with proteins, particularly plasma proteins, is a significant factor influencing its distribution and pharmacokinetics within the body.

Plasma Protein Binding Studies

Studies have demonstrated that scopolamine reversibly binds to plasma proteins in humans. drugbank.comnih.govmedsafe.govt.nznih.govdrugs.com In rats, the extent of plasma protein binding has been reported to be relatively low, approximately 30 ± 10%. drugbank.comnih.govnih.gov Human data suggests that up to 30% of scopolamine in plasma can be bound by albumin. unnes.ac.id The degree of protein binding can potentially be influenced by coadministration with other substances, as indicated by a study where coadministration with contraceptives appeared to reduce protein binding to a range of 3-12%. unnes.ac.id Upon absorption, scopolamine is reported to be mostly bound to plasma proteins. frontiersin.org

Table 2: Summary of Scopolamine's Plasma Protein Binding

| Species | Extent of Binding | Primary Binding Protein (if specified) | Notes | Reference |

| Human | Reversible | Plasma proteins, mostly albumin | Up to 30%; can be affected by coadministration | drugbank.comnih.govmedsafe.govt.nznih.govdrugs.comunnes.ac.idfrontiersin.org |

| Rat | Relatively low | Not specified | 30 ± 10% | drugbank.comnih.govnih.gov |

Ligand-Protein Interaction Analysis (e.g., using fluorescence spectroscopy)

Various spectroscopic techniques are employed to analyze the interaction between ligands like scopolamine and proteins, providing insights into binding affinity, mechanisms, and conformational changes. Fluorescence spectroscopy is a widely used method for studying protein-ligand interactions, offering sensitivity and the ability to monitor reactions in real time. areeo.ac.irnih.govnottingham.ac.ukresearchgate.net Changes in fluorescence intensity, emission spectra, or anisotropy upon ligand binding can provide information about the binding event and the environment of fluorescent residues within the protein. areeo.ac.irnih.govnottingham.ac.uk Circular dichroism spectroscopy is another technique that can reveal conformational changes in proteins upon ligand binding by measuring alterations in the protein's secondary structure. areeo.ac.irnottingham.ac.uk In the context of scopolamine, fluorescence measurements were utilized to study its interaction with yeast sucrase, demonstrating that binding led to increased fluorescence intensity and a red shift in the emission spectrum, indicative of structural alterations in the enzyme. researchgate.netnih.gov Techniques such as Differential Scanning Fluorimetry (DSF) can also be used to detect ligand binding by assessing the thermal stabilization of a protein upon binding. springernature.com Fluorescence anisotropy assays are noted for their ability to monitor ligand binding to receptors in real time. researchgate.net

Metabolism and Biochemical Fate of Scopolamine

Biochemical Pathways of Scopolamine (B1681570) Metabolism

Scopolamine is subject to various metabolic transformations, including oxidative demethylation, hydroxylation, conjugation reactions like glucuronidation and sulfation, hydrogenation, methoxylation, dehydration, and hydrolysis. unnes.ac.idijsci.com The liver is the primary site for these metabolic processes. drugbank.comeuropa.eu

Oxidative Demethylation and Hydroxylation Pathways

Oxidative demethylation appears to be a significant metabolic pathway for scopolamine. In vitro studies using liver microsomes have linked oxidative demethylation to the activity of the CYP3A subfamily of cytochrome P450 enzymes. drugbank.comeuropa.euresearchgate.net This process results in the formation of a hydroxyl function on the alkyl group of the tropic acid chain. europa.eu Evidence suggests that CYP3A4 is at least partially responsible for this oxidative demethylation, as coadministration with grapefruit juice, a known CYP3A4 inhibitor, has been shown to alter scopolamine pharmacokinetics, increasing its plasma concentration and prolonging the time to reach peak concentration. drugbank.comresearchgate.netwikipedia.orgresearchgate.net

Hydroxylation is also reported as a metabolic pathway for scopolamine. unnes.ac.idijsci.com While specific details on hydroxylation sites and involved enzymes beyond the general involvement of CYP3A in oxidative demethylation are less extensively documented in the provided sources, the presence of hydroxylated metabolites like hydroxyscopolamine and hydroxyscopolamine N-oxide has been noted in animal studies. researchgate.net

Conjugation Reactions (e.g., Glucuronidation, Sulfation) and Conjugate Formation

Conjugation reactions represent a major route for scopolamine metabolism, leading to the formation of more polar metabolites that are readily excreted. drugbank.comunnes.ac.idijsci.com Glucuronidation and sulfation are identified as primary conjugation pathways. drugbank.comunnes.ac.idijsci.com These Phase II reactions typically occur after Phase I metabolism, such as oxidative demethylation or hydroxylation, which introduces or exposes polar functional groups suitable for conjugation. slideshare.netslideshare.net Glucuronide and sulfate (B86663) conjugates of scopolamine are considered major metabolites and have been detected in urine. drugbank.comunnes.ac.ideuropa.euijsci.com

Enzymatic Degradation Pathways (e.g., Ester Hydrolysis)

While glucuronidation and sulfation are prominent, enzymatic degradation pathways, such as ester hydrolysis, also contribute to scopolamine metabolism. unnes.ac.idijsci.comresearchgate.net Scopolamine contains an ester linkage between tropic acid and scopine (B3395896). Hydrolysis of this ester bond would yield tropic acid and scopine. researchgate.netnih.gov One study in rats identified scopine, a hydrolyzed metabolite, in the intestinal flora incubation mixture. researchgate.net However, the extent and significance of ester hydrolysis compared to other metabolic pathways can vary across species and conditions. For instance, in mice, hydrolysis of the ester linkage of atropine (B194438) (a related tropane (B1204802) alkaloid) did not appear to occur rapidly based on the absence of tropic acid in urine. nih.gov

Identification and Characterization of Scopolamine Metabolites

The identification and characterization of scopolamine metabolites are crucial for understanding its pharmacokinetics and biochemical fate. Various analytical techniques and experimental models are employed for this purpose.

In Vitro Metabolite Profiling using Hepatic Microsomes and Other Enzyme Systems

In vitro studies using hepatic microsomes are commonly utilized to investigate drug metabolism and identify potential metabolites. nih.govtandfonline.comnih.gov Rat liver microsomes have been used to demonstrate cytochrome P450-mediated oxidative demethylation of scopolamine. europa.eu Incubation of scopolamine with homogenized liver has led to the identification of metabolites such as aposcopolamine (B190597) and norscopolamine. researchgate.net Metabolite profiling using techniques like liquid chromatography-mass spectrometry (LC-MS) allows for the detection and structural elucidation of metabolites by comparing changes in molecular mass, retention times, and fragmentation patterns with the parent drug. researchgate.nettandfonline.com

Metabolite Detection and Analysis in Preclinical Animal Models

Preclinical animal models, such as rats, are valuable for studying the in vivo metabolism of scopolamine and identifying metabolites present in biological fluids and tissues. researchgate.netcreative-bioarray.com Following administration of scopolamine to rats, metabolites have been detected and analyzed in urine, feces, and plasma. researchgate.net Studies in rats have identified a range of metabolites, including norscopine, scopine, tropic acid, aponorscopolamine, aposcopolamine, norscopolamine, hydroxyscopolamine, and hydroxyscopolamine N-oxide in feces and plasma. researchgate.net Additionally, new metabolites such as tetrahydroxyscopolamine, trihydroxy-methoxyscopolamine, and dihydroxy-dimethoxyscopolamine have been identified in rat urine. researchgate.net While many metabolites have been detected in animal studies, there is still a need for further analysis to fully understand scopolamine metabolism in humans and identify the exact structure of metabolites found in human urine. drugbank.comijsci.comresearchgate.net

Table: Identified Scopolamine Metabolites in Rat Biological Samples

| Metabolite Name | Detected In (Rat) |

| Norscopine | Feces, Plasma |

| Scopine | Feces, Plasma, Intestinal Flora Incubation |

| Tropic acid | Feces, Plasma |

| Aponorscopolamine | Feces, Plasma |

| Aposcopolamine | Feces, Plasma, Liver Incubation |

| Norscopolamine | Feces, Plasma, Liver Incubation |

| Hydroxyscopolamine | Feces, Plasma |

| Hydroxyscopolamine N-oxide | Feces |

| Tetrahydroxyscopolamine | Urine |

| Trihydroxy-methoxyscopolamine | Urine |

| Dihydroxy-dimethoxyscopolamine | Urine |

Note: This table is based on findings in rat studies and is intended to be interactive in a digital format.

Role of Cytochrome P450 (CYP) Enzymes in Scopolamine Metabolism

Scopolamine undergoes significant biotransformation, with the liver being the primary site of metabolism. drugbank.comeuropa.eu In vitro studies have indicated the involvement of cytochrome P450 (CYP) enzymes in the metabolic clearance of scopolamine. drugbank.comeuropa.euresearchgate.net

Involvement of CYP3A Subfamily Members (e.g., CYP3A4)

Oxidative demethylation linked to the activity of the CYP3A subfamily has been demonstrated in in vitro studies. drugbank.comeuropa.euresearchgate.netnih.gov Evidence suggests that CYP3A4 is responsible for at least a portion of this oxidative demethylation. drugbank.comresearchgate.netwikipedia.org This is supported by in vivo pharmacokinetic studies where coadministration of scopolamine with grapefruit juice, a known inhibitor of CYP3A4, significantly altered scopolamine pharmacokinetics. drugbank.comresearchgate.netresearchgate.net Scopolamine is biotransformed primarily via CYP3A-mediated demethylation of the tropic acid alkyl chain, followed by conjugation with glucuronide or sulfate. europa.eu

Characterization of Enzyme Kinetics and Inhibition

In vitro studies using human liver microsomes have investigated the potential of scopolamine to inhibit various CYP isoforms. These studies showed that scopolamine did not inhibit CYP1A2, 2C8, 2C9, 2C19, 2D6, and 3A4 at concentrations up to 1 micromolar. fda.govdrugs.com Furthermore, scopolamine did not induce CYP1A2 and CYP3A4 isoenzymes at concentrations up to 10 nM in in vitro studies using human hepatocytes. fda.govdrugs.com While these studies indicate that scopolamine itself does not significantly inhibit or induce key CYP enzymes at tested concentrations, the interaction with grapefruit juice highlights the sensitivity of scopolamine metabolism to CYP3A4 activity. drugbank.comresearchgate.netresearchgate.net Specific enzyme kinetic parameters (such as Km and Vmax) for the metabolism of scopolamine by individual CYP enzymes were not detailed in the reviewed literature.

Excretion Pathways of Scopolamine and its Metabolites in Preclinical Models

Scopolamine and its metabolites are primarily excreted via the kidneys in urine. europa.euwikipedia.org In humans, a relatively small percentage of the administered dose is excreted as unchanged scopolamine in the urine, typically less than 5% following oral administration. drugbank.comeuropa.eufda.govdrugs.comhhs.gov Following transdermal administration, less than 10% of the total dose (parent drug and metabolites) is recovered in urine over a period of 108 hours. drugbank.comfda.govdrugs.com This low recovery of unchanged drug suggests that hepatic metabolism is the major elimination pathway in humans, rather than renal excretion of the parent compound. researchgate.net